{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid
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Overview
Description
{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid is a chemical compound that features a piperazine ring substituted with a 4-fluorophenyl group and an oxoethoxy acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid typically involves the reaction of a piperazine derivative with a fluorophenyl group and an oxoethoxy acetic acid precursor. One common method includes the reaction of a 4-fluorophenylpiperazine with an oxoethoxy acetic acid derivative under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a hydroxyl-substituted compound .
Scientific Research Applications
Chemistry
In chemistry, {2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its piperazine ring and fluorophenyl group make it a candidate for investigating binding affinities and biological activities .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable for various applications .
Mechanism of Action
The mechanism of action of {2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and fluorophenyl group contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid: Similar structure but with a different position of the fluorine atom.
{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid: Similar structure but with a chlorine atom instead of fluorine.
{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
The uniqueness of {2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its stability and binding affinity compared to similar compounds .
Biological Activity
{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid is a chemical compound characterized by its unique structure, featuring a piperazine ring and a 4-fluorophenyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a building block for synthesizing more complex therapeutic agents. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C14H17FN2O4, with a molecular weight of 288.30 g/mol. The InChI representation is:
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the piperazine ring and fluorophenyl group enhances its binding affinity and specificity to these targets. This compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Antimicrobial Activity
Recent studies have indicated that derivatives containing the piperazine moiety exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The exact mechanism may involve inhibition of bacterial enzymes or disruption of cell membrane integrity.
Anticancer Properties
Research has demonstrated that certain piperazine derivatives can act as inhibitors of tumor growth. For example, compounds structurally related to this compound were evaluated for their effects on cancer cell lines. These studies revealed that such compounds could induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells .
Neuropharmacological Effects
The piperazine ring is known for its role in central nervous system activity. Compounds similar to this compound have been studied for their potential as anxiolytics and antidepressants. These studies often focus on the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness and efficacy of this compound, it is essential to compare it with structurally similar compounds:
Compound | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid | Structure | Moderate antimicrobial activity | 25 |
{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid | Structure | High anticancer activity | 15 |
{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid | Structure | Low neuropharmacological effects | 30 |
Case Studies
Several case studies have highlighted the biological efficacy of piperazine derivatives:
- Antimicrobial Study : A study evaluated the antimicrobial effects of piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited an IC50 value significantly lower than standard antibiotics .
- Cancer Cell Line Evaluation : Research involving B16F10 melanoma cells showed that a derivative related to this compound induced apoptosis through caspase activation pathways .
- Neuropharmacological Assessment : In a behavioral study on rodents, a similar compound demonstrated anxiolytic effects in elevated plus maze tests, suggesting potential therapeutic applications in anxiety disorders .
Properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O4/c15-11-1-3-12(4-2-11)16-5-7-17(8-6-16)13(18)9-21-10-14(19)20/h1-4H,5-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYWATQNXIBIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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